(Rac)-DPPC-d6

Beschreibung

Colfosceril palmitate (Exosurf® Neonatal™) is a synthetic pulmonary surfactant composed of colfosceril palmitate (dipalmitoylphosphatidylcholine, DPPC), cetyl alcohol, and tyloxapol . It reduces alveolar surface tension, stabilizes lung function, and prevents atelectasis in neonates with respiratory distress syndrome (RDS). Approved in 1990, it is administered via endotracheal instillation as prophylaxis or rescue therapy. Clinical trials demonstrate its efficacy in improving oxygenation, reducing mortality (9–48%), and increasing survival without bronchopulmonary dysplasia (BPD) in infants >700 g . However, it lacks surfactant proteins (SP-B/SP-C), which are critical for optimal surfactant function, leading to comparisons with protein-containing natural and synthetic surfactants .

Eigenschaften

IUPAC Name |

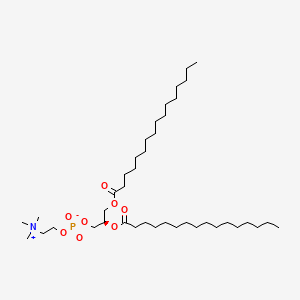

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046720 | |

| Record name | Colfosceril palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

60.5-61.5ºC at 760 mmHg | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Very poor solubility | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

63-89-8 | |

| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colfosceril palmitate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colfosceril palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFOSCERIL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319X2NFW0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63ºC | |

| Record name | Colfosceril palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vorbereitungsmethoden

Enantioselective Synthesis (Baer and Kates Method)

The Baer-Kates method remains a cornerstone in colfosceril palmitate synthesis. The process involves the following steps:

- Esterification of Glycerophosphocholine : Reacting glycerophosphocholine with palmitic acid in the presence of an acid catalyst, typically using chloroform-methanol solvents.

- Stereochemical Control : Maintaining reaction temperatures below 40°C to preserve the sn-3 configuration of the glycerol backbone, critical for biological activity.

- Crystallization : Purifying the product via recrystallization from hot diisobutyl ketone, yielding colfosceril palmitate with a melting point of 234–235°C.

This method achieves high enantiomeric purity, as evidenced by an optical rotation of $$[α]^{23}_D = +6.6°$$ (in chloroform-methanol).

Modern Esterification Approaches

Contemporary industrial synthesis has optimized the Baer-Kates protocol for scalability:

- Solvent Systems : Substituting chloroform with safer alternatives like dichloromethane while retaining reaction efficiency.

- Catalytic Enhancements : Employing lipases or immobilized enzymes to accelerate esterification, reducing energy input and byproduct formation.

- Continuous Flow Reactors : Implementing microfluidic systems to enhance mixing and heat transfer, improving yield and consistency.

Purification and Formulation Techniques

Purification

Post-synthesis purification ensures the removal of unreacted palmitic acid and glycerol byproducts:

Formulation for Clinical Use

Colfosceril palmitate is formulated as an intratracheal suspension (Exosurf Neonatal®) with excipients enhancing pulmonary distribution:

| Component | Role | Concentration (%) |

|---|---|---|

| Cetyl alcohol | Facilitates alveolar spreading | 13.5 |

| Tyloxapol | Enhances adsorption kinetics | 1.5 |

| Sodium chloride | Isotonicity adjustment | 0.9 |

This formulation reduces surface tension to <25 mN/m, comparable to natural surfactant.

Analytical Methods for Quality Control

Structural Characterization

Purity Assessment

- HPTLC : Quantifies phosphatidylcholine content (>90%) and detects degradation products.

- Differential Scanning Calorimetry (DSC) : Ensures thermal stability, with a characteristic endotherm at 75–79°C.

Comparison with Natural Surfactant Extraction

While natural surfactants (e.g., beractant) derive from animal lungs, colfosceril palmitate’s synthetic origin offers distinct advantages:

| Parameter | Synthetic (Colfosceril) | Natural (Beractant) |

|---|---|---|

| Source | Chemical synthesis | Bovine lung extract |

| Phospholipid Content | 100% dipalmitoylphosphatidylcholine | 50–60% phosphatidylcholine |

| Immunogenicity Risk | Low | Moderate (protein contaminants) |

| Batch Consistency | High | Variable |

Industrial-Scale Production Considerations

Scalability Challenges

Analyse Chemischer Reaktionen

Arten von Reaktionen: Colfosceril Palmitat unterliegt hauptsächlich Hydrolyse- und Oxidationsreaktionen. Die Hydrolyse kann unter sauren oder basischen Bedingungen erfolgen, was zum Abbau der Esterbindungen und zur Bildung von Phosphatidylcholin und Palmitinsäure führt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen, Wasser.

Oxidation: Sauerstoff oder andere Oxidationsmittel.

Wichtigste gebildete Produkte:

Hydrolyse: Phosphatidylcholin und Palmitinsäure.

Oxidation: Oxidierte Phosphatidylcholinderivate.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Neonatal Respiratory Distress Syndrome (RDS)

Colfosceril palmitate is indicated for infants at risk of developing RDS due to surfactant deficiency. It is administered intratracheally to improve lung function by reducing surface tension in the alveoli, thereby preventing collapse during expiration. Clinical studies have demonstrated its efficacy in:

- Reducing Mortality : Colfosceril palmitate significantly decreases mortality rates in preterm infants with RDS compared to placebo treatments .

- Improving Survival without Bronchopulmonary Dysplasia : Infants treated with colfosceril palmitate show higher survival rates without developing bronchopulmonary dysplasia, a common complication of prematurity .

- Decreasing Incidence of Air Leak Events : The use of this surfactant has been associated with lower rates of pulmonary interstitial emphysema and pneumothorax .

2. Prophylactic Use

Colfosceril palmitate is also employed prophylactically in high-risk infants (e.g., those weighing less than 1350 grams) to prevent the onset of RDS. Studies indicate that early administration can lead to better clinical outcomes .

Pharmacoeconomic Evaluation

The economic implications of using colfosceril palmitate have been analyzed, revealing significant cost-effectiveness:

- Cost Reduction : Studies report a 9% to 48% reduction in costs per survivor when using colfosceril palmitate compared to historical controls or placebo treatments . This evaluation includes costs incurred from initial hospitalization through the first year of life.

- Optimal Timing for Administration : Earlier administration has been linked to improved outcomes and reduced costs, suggesting that timing may be an important factor in maximizing the economic benefits of surfactant therapy .

Research and Future Directions

Research continues into the potential applications of colfosceril palmitate beyond neonatal care:

- Adult Acute Respiratory Distress Syndrome (ARDS) : While primarily used for neonates, ongoing studies are exploring the efficacy of colfosceril palmitate in treating ARDS in adults. Initial findings suggest potential benefits, but further research is needed to establish its effectiveness in this population .

- Combination Therapies : Investigations into combining colfosceril palmitate with antenatal corticosteroids may enhance therapeutic outcomes for at-risk infants, although this remains an area requiring prospective studies .

Efficacy Outcomes of Colfosceril Palmitate in Clinical Trials

Case Studies

Case Study 1: Efficacy in Very Preterm Infants

A multicenter randomized trial involving 1294 very preterm infants (600-1250g) demonstrated that those receiving colfosceril palmitate had significantly lower rates of mortality and complications associated with RDS compared to those receiving placebo treatments. This study highlights the importance of early intervention with surfactant therapy in improving neonatal outcomes .

Case Study 2: Economic Impact Analysis

An analysis conducted on infants treated with colfosceril palmitate showed that not only did it reduce hospital stay durations but also overall healthcare costs associated with managing RDS complications. This underscores the dual benefit—clinical efficacy and economic savings—of utilizing this surfactant in neonatal care settings .

Wirkmechanismus

Colfosceril palmitate functions by replacing deficient or ineffective endogenous lung surfactant, thereby reducing surface tension and stabilizing the alveoli . This action helps to reinflate collapsed areas of the lung, improve lung compliance, and reduce intrapulmonary shunting . The compound interacts with the alveolar surface, forming a monolayer that reduces the work of breathing and prevents alveolar collapse.

Vergleich Mit ähnlichen Verbindungen

Efficacy

- RDS Incidence : In preterm infants, calfactant (100–105 mg/kg) significantly reduced RDS incidence at 24 hours compared to colfosceril palmitate (16% vs. 42%, p < 0.0001) .

- Oxygenation : Calfactant-treated infants had lower FiO₂ (0.39 vs. 0.47) and mean airway pressure (7.2 vs. 8.6 cmH₂O) over 72 hours (p < 0.0001) .

- Complications : Calfactant reduced pulmonary air leaks (47% reduction) and pneumothorax (39% reduction) but showed a higher incidence of intraventricular hemorrhage (IVH) (39% vs. 29.9%, p = 0.005) .

Colfosceril Palmitate vs. Beractant (Natural Bovine Surfactant)

Beractant (Survanta®) is another bovine-derived surfactant.

Efficacy

- Short-Term Outcomes : Beractant (100 mg/kg) showed faster improvements in oxygenation (FiO₂ reduction: –13% vs. –18.3% with calfactant) but similar mortality and BPD rates compared to colfosceril palmitate .

- Cost-Effectiveness : Beractant requires fewer doses than colfosceril palmitate, but its higher phospholipid content (100 mg/kg vs. 67.5 mg/kg) increases costs .

Efficacy

Advantages

Colfosceril Palmitate vs. Poractant Alfa (Porcine-Derived Surfactant)

Poractant alfa (Curosurf®) is a porcine-derived surfactant with high SP-B/SP-C content.

Efficacy

- Dose Efficiency : Poractant alfa (200 mg/kg) requires fewer doses and shows faster lung compliance improvements than colfosceril palmitate .

- Mortality: No significant difference in overall mortality, but poractant alfa reduces days on oxygen (>30% FiO₂: 8.3 vs. 12.2 days, p = 0.0001) .

Pharmacoeconomic Comparison

Biologische Aktivität

Colfosceril palmitate is a synthetic surfactant primarily used in the treatment of neonatal respiratory distress syndrome (NRDS) in premature infants. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and economic implications based on diverse research findings.

Colfosceril palmitate functions by reducing surface tension at the air-alveolar interface, which is crucial for maintaining alveolar stability and preventing collapse. It acts as a replacement for deficient endogenous lung surfactant in premature infants, thereby improving lung compliance and reducing intrapulmonary shunting. The compound forms a monolayer at the alveolar surface, significantly lowering surface tension and facilitating gas exchange .

Pharmacodynamics

The pharmacological effects of colfosceril palmitate include:

- Reduction of Mortality : Clinical trials have demonstrated a significant decrease in mortality rates associated with hyaline membrane disease when colfosceril palmitate is administered .

- Decrease in Pulmonary Complications : The use of colfosceril palmitate has been linked to lower incidences of pneumothorax, pulmonary interstitial emphysema, and bronchopulmonary dysplasia compared to placebo treatments .

- Improved Oxygenation : Infants receiving colfosceril palmitate show improved arterial/alveolar oxygen tension ratios, which correlates with enhanced oxygenation and reduced mechanical ventilation requirements .

Clinical Efficacy

A multicenter randomized trial involving 1,294 very preterm infants demonstrated that colfosceril palmitate significantly improves clinical outcomes. Key findings include:

- Survival without Bronchopulmonary Dysplasia : The therapy increased the likelihood of survival without bronchopulmonary dysplasia among treated infants .

- Length of Hospital Stay : Infants treated with colfosceril palmitate had an average reduction in hospital stay by approximately 8 days during initial hospitalization and 9 days over the first year compared to placebo groups .

Comparative Efficacy Table

| Outcome Measure | Colfosceril Palmitate | Placebo |

|---|---|---|

| Mortality Rate | Reduced | Higher |

| Incidence of Pneumothorax | Lower | Higher |

| Length of Hospital Stay (days) | 8 days less | Baseline |

| Survival without Bronchopulmonary Dysplasia | Increased | Decreased |

Case Studies

- Economic Outcomes Study : A study analyzed the economic impact of colfosceril palmitate therapy on infants weighing 1250g or more with NRDS. Results indicated that treatment led to significant reductions in hospital resource utilization and charges. For instance, costs associated with initial hospitalization were lower for those treated with colfosceril palmitate compared to those receiving placebo .

- Longitudinal Development Study : Follow-up studies on infants who received colfosceril palmitate therapy showed that their growth and development by one year adjusted age were comparable to those who did not receive the surfactant therapy, indicating no long-term adverse effects from its use .

Safety Profile

Colfosceril palmitate is generally well tolerated; however, some studies noted an increased incidence of apnea and pulmonary hemorrhage compared to placebo groups. These side effects are often attributed to improved clinical conditions leading to earlier extubation rather than direct adverse effects of the surfactant itself .

Q & A

Basic: What is the recommended experimental design for evaluating the efficacy of Colfosceril palmitate in neonatal respiratory distress syndrome (RDS)?

Answer:

A randomized controlled trial (RCT) with stratification by birth weight and gestational age is recommended. For example, studies involving infants stratified into weight categories (e.g., 700–1250 g vs. ≥1250 g) and administered Colfosceril palmitate within 24 hours of birth have demonstrated significant reductions in mortality and morbidity . The PICOT framework (Population: preterm infants; Intervention: Colfosceril palmitate rescue therapy; Comparison: placebo or natural surfactants; Outcome: mortality, hospital days; Time: 1-year adjusted age) ensures methodological rigor .

Basic: What pharmacokinetic properties of Colfosceril palmitate are critical for preclinical modeling?

Answer:

Key properties include its lipid composition (colfosceril palmitate, cetyl alcohol, tyloxapol), adsorption kinetics, and oxygenation improvement metrics. Preclinical models should replicate surfactant-deficient lungs, measuring parameters like arterial-alveolar oxygen tension ratio (<0.22) and lung compliance changes post-administration . Dose-response studies in animal models (e.g., 5 mL/kg vs. 10 mL/kg) can validate therapeutic thresholds .

Advanced: How can researchers resolve contradictions in efficacy data between Colfosceril palmitate and natural surfactants across trials?

Answer:

Perform meta-analyses with subgroup analyses stratified by administration timing (prophylactic vs. rescue) and patient demographics (e.g., birth weight). Evidence suggests Colfosceril palmitate shows superior oxygenation improvement in rescue therapy for infants ≥1250 g, while natural surfactants may excel in prophylaxis for extremely preterm infants . Sensitivity analyses adjusting for confounders (e.g., concurrent corticosteroid use) are critical .

Advanced: What methodological approaches are optimal for assessing the long-term economic impact of Colfosceril palmitate therapy?

Answer:

Cost-effectiveness analyses (CEA) should integrate clinical trial data with life-year savings and discounted resource utilization (5% annual rate). For example, a 1-year follow-up of 1237 infants showed Colfosceril palmitate reduced initial hospitalization costs by 8–9 days and ICU stays by 5 days compared to placebo . Markov models can extrapolate long-term outcomes, accounting for reduced disability-adjusted life years (DALYs) due to lower bronchopulmonary dysplasia incidence .

Basic: What safety endpoints should be prioritized in Colfosceril palmitate trials?

Answer:

Primary endpoints: mortality at 14 days and 1-year adjusted age. Secondary endpoints: incidence of intraventricular hemorrhage, pulmonary air leaks, and patent ductus arteriosus. Safety monitoring must include neurological assessments at 12–24 months to rule out developmental impairments, as longer-term data remain limited .

Advanced: How can researchers optimize Colfosceril palmitate administration timing to maximize clinical and economic benefits?

Answer:

Prospective trials comparing early (<2 hours post-birth) vs. delayed (6–24 hours) administration are needed. Pharmacoeconomic data suggest earlier use in high-risk infants (e.g., <29 weeks gestation) reduces ICU stays by 5 days and mortality by 3–4% . Sequential use with antenatal corticosteroids may amplify benefits, but requires rigorous cost-benefit modeling .

Basic: What statistical methods are appropriate for analyzing survival data in Colfosceril palmitate studies?

Answer:

Kaplan-Meier survival curves with log-rank tests compare mortality between treatment arms. Cox proportional hazards models adjust for covariates like birth weight and gestational age. For example, a hazard ratio of 0.62 (95% CI: 0.51–0.75) was reported for Colfosceril palmitate vs. placebo in reducing 1-year mortality .

Advanced: How do methodological limitations in existing Colfosceril palmitate trials impact evidence synthesis?

Answer:

Heterogeneity in dosing protocols (e.g., single vs. multiple doses) and outcome definitions (e.g., "RDS resolution" criteria) complicate meta-analyses. Researchers should apply the GRADE framework to assess evidence quality, noting that open-label trials (e.g., beractant comparisons) may introduce bias . Individual participant data (IPD) meta-analyses are recommended to harmonize variables .

Basic: What biomarkers are associated with Colfosceril palmitate efficacy in preclinical studies?

Answer:

Serum phosphatidylcholine levels and urinary xanthurenic acid correlate with early infection resolution and surfactant function. In murine models, a 20% increase in phosphatidylcholine post-administration predicts improved lung compliance .

Advanced: What ethical considerations arise in trials comparing Colfosceril palmitate to newer surfactants?

Answer:

Equipoise must be maintained when comparing established therapies (e.g., Colfosceril palmitate) to newer agents (e.g., lucinactant). Placebo arms are unethical in rescue therapy trials; instead, active comparators (e.g., poractant alfa) should be used. Informed consent must address risks of bronchopulmonary dysplasia (3% vs. 5% in placebo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.